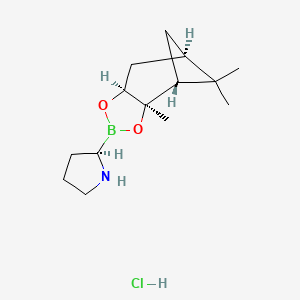
(1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride is a chiral boronic ester derivative. It is widely used in organic synthesis, particularly in asymmetric synthesis and catalysis. The compound’s unique structure, featuring a boronate group and a pyrrolidine ring, makes it a valuable intermediate in the preparation of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride typically involves the following steps:
Formation of Pinanediol Boronate: Pinanediol is reacted with boronic acid under anhydrous conditions to form the pinanediol boronate ester.
Introduction of Pyrrolidine Ring: The pinanediol boronate ester is then reacted with a pyrrolidine derivative in the presence of a suitable catalyst, such as a palladium complex, to introduce the pyrrolidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The boronate group can undergo oxidation to form boronic acids or borates.
Reduction: The compound can be reduced to form various boron-containing derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Boronic acids, borates.
Reduction Products: Boron-containing alcohols or amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Chemistry:
Asymmetric Synthesis: Used as a chiral auxiliary or catalyst in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing selectivity and efficiency.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.
Molecular Probes: Used in the design of molecular probes for studying biological systems.
Medicine:
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride involves its interaction with molecular targets through its boronate and pyrrolidine groups. The boronate group can form reversible covalent bonds with diols and other nucleophiles, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions facilitate the compound’s role in catalysis and enzyme inhibition.
Comparación Con Compuestos Similares
- (1R,2R,3S,5R)-Pinanediol Methylboronate
- (1R,2R,3S,5R)-Pinanediol Phenylboronate
- (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2S-boronate
Uniqueness: (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride stands out due to its specific stereochemistry and the presence of both a boronate group and a pyrrolidine ring. This unique combination enhances its reactivity and selectivity in various chemical reactions, making it a versatile tool in synthetic chemistry and a valuable intermediate in pharmaceutical research.
Propiedades
Número CAS |
149716-72-3 |
|---|---|
Fórmula molecular |
C15H27BClNO |
Peso molecular |
283.6 g/mol |
Nombre IUPAC |
(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-5-oxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C15H26BNO.ClH/c1-14(2)10-7-11(14)15(3)9-16(18-12(15)8-10)13-5-4-6-17-13;/h10-13,17H,4-9H2,1-3H3;1H/t10-,11-,12+,13-,15-;/m1./s1 |
Clave InChI |
CPNHEQSLWVOPEB-PYRZAVJBSA-N |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |
SMILES isomérico |
B1(C[C@@]2([C@@H]3C[C@@H](C3(C)C)C[C@@H]2O1)C)[C@H]4CCCN4.Cl |
SMILES canónico |
B1(CC2(C3CC(C3(C)C)CC2O1)C)C4CCCN4.Cl |
Sinónimos |
(2R)-2-[(3aR,4R,6R,7aS)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine Hhydrochloride; [3aR-[2(R*),3aα,4β,6β,7aα]]-2-(Hexahydro-_x000B_3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl)pyrrolidine Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)
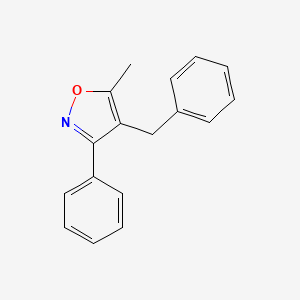
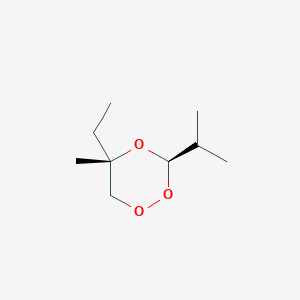
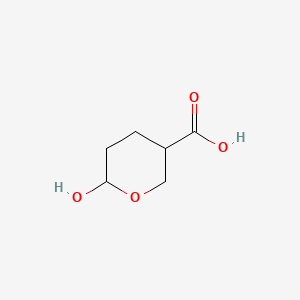
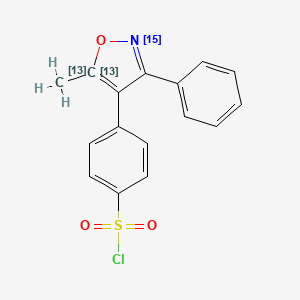
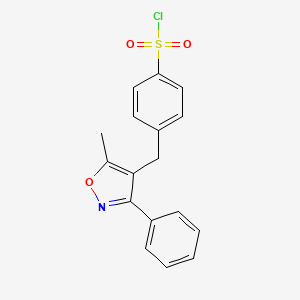
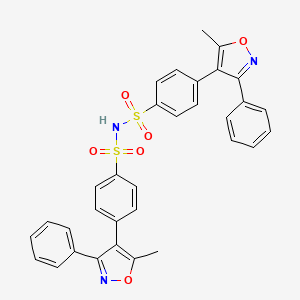
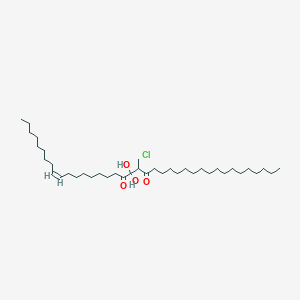
![(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B588102.png)
